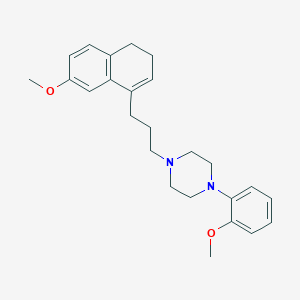
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine, also known as DPAT, is a synthetic compound that belongs to the class of piperazine derivatives. It is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. DPAT has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders.
Mecanismo De Acción
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. Activation of the 5-HT1A receptor by 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine leads to an increase in the release of serotonin in the brain, which in turn leads to the activation of downstream signaling pathways that are involved in the regulation of mood and anxiety.
Efectos Bioquímicos Y Fisiológicos
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to increase the release of dopamine in the brain, which is involved in the regulation of reward and motivation. 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine is a well-characterized compound that has been extensively studied in animal models. It has a high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has limitations in terms of its pharmacokinetic properties, such as its short half-life and poor bioavailability, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine. One area of research is the development of new compounds that have improved pharmacokinetic properties and greater selectivity for the 5-HT1A receptor. Another area of research is the investigation of the role of the 5-HT1A receptor in the pathophysiology of various psychiatric and neurological disorders. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine and related compounds in humans.
Métodos De Síntesis
The synthesis of 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine involves several steps, starting with the reaction of 2-methoxyphenylacetonitrile with 1,2-dihydronaphthalene to form 1-(2-methoxyphenyl)-2,3-dihydronaphthalene. This compound is then reacted with n-propylmagnesium bromide to form 1-(2-methoxyphenyl)-3-(n-propyl)-2,3-dihydronaphthalene. Finally, the piperazine ring is introduced by reacting the previous compound with piperazine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine has also been studied for its potential use in the treatment of drug addiction and alcoholism.
Propiedades
Número CAS |
153526-61-5 |
|---|---|
Nombre del producto |
4-(3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine |
Fórmula molecular |
C25H32N2O2 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
1-[3-(7-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H32N2O2/c1-28-22-13-12-21-8-5-7-20(23(21)19-22)9-6-14-26-15-17-27(18-16-26)24-10-3-4-11-25(24)29-2/h3-4,7,10-13,19H,5-6,8-9,14-18H2,1-2H3 |
Clave InChI |
MXEYHCIDRRWILS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CCC=C2CCCN3CCN(CC3)C4=CC=CC=C4OC)C=C1 |
SMILES canónico |
COC1=CC2=C(CCC=C2CCCN3CCN(CC3)C4=CC=CC=C4OC)C=C1 |
Otros números CAS |
153526-61-5 |
Sinónimos |
4-(3-(1,2-dihydro-6-methoxynaphthalen-4-yl)-n-propyl)-1-(2-methoxyphenyl)piperazine DMNPPP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




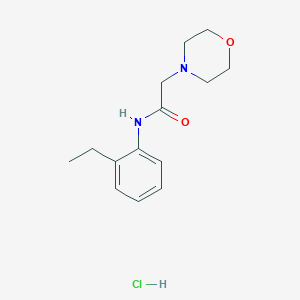

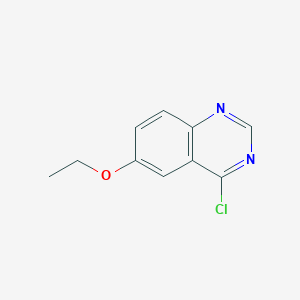
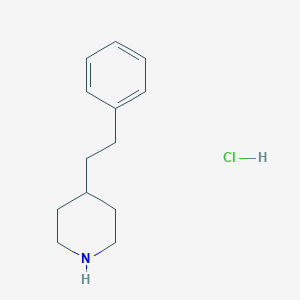
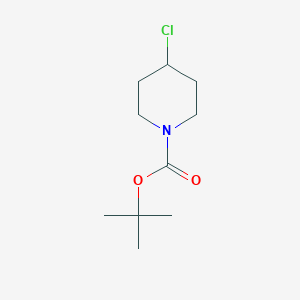
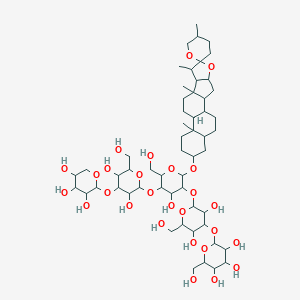

![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)
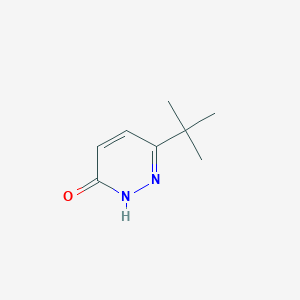
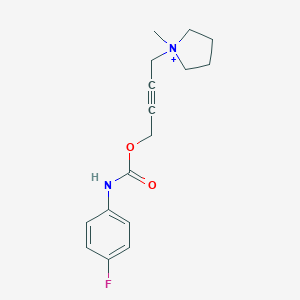
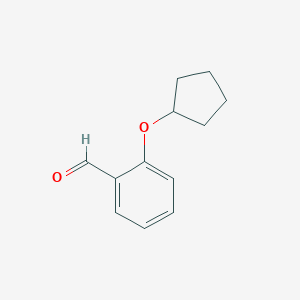
![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)